CAS number lookup for 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline
CAS number lookup for 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline
An In-Depth Technical Guide to 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline: Synthesis, Characterization, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Trifluoromethylated Anilines
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design.[1] This is due to the unique properties conferred by the -CF3 group, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic profile of a molecule.[2] Aniline scaffolds, on the other hand, are prevalent in a vast array of pharmaceuticals and functional materials. The combination of a trifluoromethyl group with an aniline core, as seen in 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline, presents a compelling molecular framework for the development of novel chemical entities.
The structure of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline suggests its potential as an intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[3][4] The presence of the reactive amine group, the electron-withdrawing trifluoromethyl group, and the bulky ethylphenoxy moiety creates a unique electronic and steric environment that can be exploited for various chemical transformations.
Proposed Synthesis of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline
A plausible and efficient synthesis of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline can be achieved through a multi-step process, beginning with commercially available starting materials. The key steps would likely involve a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline.
Proposed Synthetic Pathway
A logical synthetic route is outlined below:
Caption: Proposed synthetic pathway for 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Ethylphenoxy-4-nitro-3-(trifluoromethyl)benzene (Diaryl Ether Formation)
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To a solution of 4-chloro-2-nitro-1-(trifluoromethyl)benzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add 2-ethylphenol (1.1 eq) and potassium carbonate (K2CO3) (2.0 eq).
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Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether intermediate.
Step 2: Synthesis of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline (Nitro Group Reduction)
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Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent. Common methods include iron powder in the presence of an acid (e.g., HCl) or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).
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If using iron, heat the mixture to reflux and monitor the reaction by TLC.
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After the reaction is complete, filter the mixture to remove the iron salts and neutralize the filtrate.
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Extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be further purified by column chromatography or recrystallization to afford pure 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Will provide information on the number and environment of protons in the molecule, including the characteristic signals for the ethyl group, the aromatic protons, and the amine protons.
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¹³C NMR : Will show the number of unique carbon environments.
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¹⁹F NMR : Is essential for confirming the presence of the trifluoromethyl group, which will appear as a singlet.
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Mass Spectrometry (MS) : To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with a small amount of an acid like formic acid for better peak shape) would be suitable for assessing the purity of the compound.[5][6]
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Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used for purity assessment and to identify any volatile impurities.
| Analytical Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural Elucidation | Signals for aromatic protons, ethyl group (triplet and quartet), and amine protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for aromatic carbons, ethyl group carbons, and the carbon of the CF3 group. |
| ¹⁹F NMR | Confirmation of CF3 Group | A singlet peak characteristic of the trifluoromethyl group. |
| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the exact mass of the compound. |
| HPLC | Purity Assessment | A single major peak indicating the purity of the compound. |
Potential Applications in Drug Discovery and Materials Science
While specific applications for 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline have not been documented, its structural features suggest several promising areas of research.
Medicinal Chemistry
Many trifluoromethylaniline derivatives are key intermediates in the synthesis of pharmaceuticals.[7] For example, they are found in non-steroidal anti-androgen drugs and other therapeutic agents.[8] The title compound could serve as a building block for the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active molecules. The 2-ethylphenoxy group can provide additional hydrophobic interactions and steric bulk, potentially leading to enhanced binding affinity and selectivity for a target protein.
Caption: Potential applications of the core structure in drug discovery.
Materials Science
Aniline derivatives are also used in the synthesis of polymers, dyes, and other functional materials. The presence of the trifluoromethyl group can enhance the thermal stability and modify the electronic properties of such materials. 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline could be a valuable monomer or precursor for the development of novel high-performance polymers or materials with specific optical or electronic properties.
Conclusion
4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline represents a promising, albeit currently under-documented, chemical entity. This guide provides a scientifically grounded framework for its synthesis and characterization, drawing upon established chemical principles and data from analogous compounds. Its unique combination of a reactive aniline, a stabilizing trifluoromethyl group, and a sterically influential ethylphenoxy moiety makes it a compelling target for further investigation by researchers in drug discovery and materials science. The protocols and insights presented herein are intended to facilitate such exploratory efforts.
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